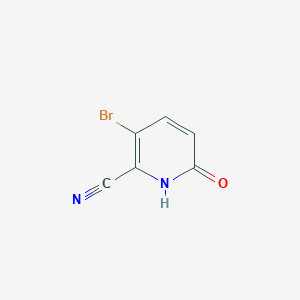

3-Bromo-6-oxo-1,6-dihydropyridine-2-carbonitrile

描述

Overview of 3-Bromo-6-oxo-1,6-dihydropyridine-2-carbonitrile

This compound represents a specialized heterocyclic compound within the broader family of substituted dihydropyridines. The compound exhibits the molecular formula C6H3BrN2O and possesses a molecular weight of 199.01 grams per mole. The chemical structure incorporates multiple functional groups that contribute to its unique properties: a bromine substituent at the 3-position, a ketone functionality at the 6-position, and a nitrile group at the 2-position of the dihydropyridine core structure.

The International Union of Pure and Applied Chemistry name for this compound is 3-bromo-6-oxo-1H-pyridine-2-carbonitrile, reflecting its systematic nomenclature based on the parent pyridine structure. Alternative naming conventions identify it as 3-bromo-6-hydroxypicolinonitrile, highlighting the tautomeric relationship between the ketone and enol forms of the molecule. The compound demonstrates remarkable stability under recommended storage conditions, maintaining its chemical integrity when stored in an inert atmosphere at temperatures between 2-8 degrees Celsius.

Commercial availability of this compound has increased significantly, with multiple suppliers offering the compound at purity levels ranging from 95% to 97%. The Chemical Abstracts Service registry number 1186637-40-0 provides unambiguous identification for this compound in chemical databases and literature. Physical characterization reveals the compound exists as a solid under standard conditions, facilitating handling and storage for research applications.

Table 1: Chemical Identification Data for this compound

Historical Context and Discovery

The development of brominated dihydropyridine derivatives traces its origins to fundamental advances in pyridine chemistry during the early 20th century. The Craig diazotization-bromination methodology, established in 1934, provided foundational techniques for introducing bromine substituents into pyridine ring systems. This seminal work by Craig demonstrated the feasibility of selective bromination reactions on pyridine derivatives, establishing precedents for the synthesis of complex brominated heterocycles.

The evolution of pyridine bromination chemistry has been marked by significant methodological improvements over subsequent decades. The original Craig process involved diazotization of aminopyridine precursors followed by bromination in the presence of hydrobromic acid and molecular bromine. These early investigations revealed that bromination reactions on pyridine systems typically favor substitution at the 3-position due to electronic effects of the nitrogen heteroatom. The decreased electron density in pyridine rings, resulting from the electronegativity of nitrogen, creates specific reactivity patterns that influence regioselectivity in electrophilic substitution reactions.

Modern synthetic approaches to brominated dihydropyridines have benefited from advances in understanding pyridine chemistry fundamentals. Research has demonstrated that pyridine exhibits reduced susceptibility to electrophilic aromatic substitution compared to benzene, with reactions preferentially occurring at the 3-position due to electronic considerations. The development of pyridine N-oxide chemistry has provided alternative pathways for functionalization, allowing for controlled introduction of substituents under milder reaction conditions.

The emergence of this compound as a research compound reflects broader trends in heterocyclic chemistry toward multifunctional molecules. The compound represents a convergence of several synthetic methodologies, combining bromination techniques with ketone and nitrile functionalization strategies. Contemporary research continues to explore optimization of synthetic routes to such complex dihydropyridine derivatives, focusing on improving yields and selectivity while minimizing environmental impact.

Relevance within Pyridine and Dihydropyridine Chemistry

This compound occupies a distinctive position within the broader landscape of pyridine and dihydropyridine chemistry due to its unique combination of functional groups and substitution pattern. The compound exemplifies the structural diversity achievable within dihydropyridine frameworks, demonstrating how strategic placement of electron-withdrawing and electron-donating groups can modulate chemical properties and reactivity profiles.

The pyridine core structure serves as the foundation for numerous biologically active compounds and pharmaceutical agents, making substituted derivatives of significant interest for medicinal chemistry research. The dihydropyridine subfamily, characterized by partial saturation of the pyridine ring system, exhibits distinct chemical and biological properties compared to fully aromatic pyridine derivatives. The presence of the ketone functionality at the 6-position introduces tautomeric possibilities, as the compound can exist in equilibrium between ketone and enol forms, potentially influencing its reactivity and binding characteristics.

Bromination at the 3-position represents a strategic modification that affects both electronic properties and synthetic versatility of the molecule. Bromine substituents serve as excellent leaving groups in nucleophilic substitution reactions, providing opportunities for further structural elaboration through cross-coupling reactions and other synthetic transformations. The electron-withdrawing nature of bromine also influences the electronic distribution within the ring system, potentially affecting the compound's interaction with biological targets and catalytic systems.

The incorporation of a nitrile group at the 2-position adds another dimension of chemical functionality to the molecule. Nitrile groups are versatile synthetic intermediates that can undergo numerous chemical transformations, including hydrolysis to carboxylic acids, reduction to primary amines, and cycloaddition reactions to form various heterocyclic systems. This functional group diversity makes this compound a valuable building block for synthetic chemistry applications.

Table 2: Related Dihydropyridine Compounds and Their Properties

Scope and Objectives of Research

Current research involving this compound encompasses multiple areas of investigation, reflecting the compound's potential applications across diverse fields of chemistry and materials science. The primary research objectives focus on understanding the fundamental chemical properties of this compound, exploring its synthetic utility as a building block for more complex molecules, and investigating potential applications in pharmaceutical and materials research.

Synthetic methodology development represents a major area of research focus, with investigations aimed at optimizing preparation routes for this compound and related derivatives. Researchers are exploring various synthetic strategies, including direct bromination of dihydropyridine precursors, cyclization reactions involving brominated starting materials, and multi-step sequences that introduce the required functional groups in a controlled manner. These studies seek to identify the most efficient and environmentally sustainable approaches to accessing this compound class.

Chemical reactivity studies constitute another significant research area, focusing on characterizing the behavior of this compound under various reaction conditions. Particular attention is directed toward understanding the reactivity of the bromine substituent in cross-coupling reactions, the behavior of the nitrile group in cycloaddition and reduction reactions, and the tautomeric equilibrium involving the ketone functionality. These investigations provide fundamental knowledge necessary for utilizing the compound in synthetic applications.

Computational chemistry approaches are being employed to predict and understand the electronic properties, molecular conformations, and potential binding interactions of this compound. Theoretical studies contribute to optimizing synthetic strategies and predicting the compound's behavior in various chemical environments. These computational investigations complement experimental work by providing insights into reaction mechanisms and structure-activity relationships.

Table 3: Research Applications and Commercial Availability

属性

IUPAC Name |

3-bromo-6-oxo-1H-pyridine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrN2O/c7-4-1-2-6(10)9-5(4)3-8/h1-2H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWQPGYCCQXLCIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)NC(=C1Br)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1186637-40-0 | |

| Record name | 3-bromo-6-oxo-1,6-dihydropyridine-2-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-6-oxo-1,6-dihydropyridine-2-carbonitrile typically involves the bromination of 6-oxo-1,6-dihydropyridine-2-carbonitrile. The reaction can be carried out using bromine (Br2) in the presence of a suitable solvent, such as acetic acid, under controlled temperature conditions.

Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar bromination techniques. The process involves the use of continuous reactors and precise control of reaction parameters to ensure high yield and purity. The compound is then purified through crystallization or other suitable methods to achieve the desired quality.

化学反应分析

Types of Reactions: 3-Bromo-6-oxo-1,6-dihydropyridine-2-carbonitrile can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed:

Oxidation: The oxidation of the compound can lead to the formation of carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can produce amines or other reduced derivatives.

Substitution: Substitution reactions can result in the formation of various substituted pyridines.

科学研究应用

Chemical Properties and Structure

- Molecular Formula : C₆H₃BrN₂O

- SMILES : C1=CC(=O)NC(=C1Br)C#N

- InChIKey : KWQPGYCCQXLCIZ-UHFFFAOYSA-N

This compound features a bromine atom at the 3-position, a keto group at the 6-position, and a nitrile group at the 2-position, contributing to its reactivity and utility in various reactions.

Organic Synthesis

3-Bromo-6-oxo-1,6-dihydropyridine-2-carbonitrile is widely used as a precursor in organic synthesis. It serves as a versatile building block for creating more complex heterocyclic compounds. The compound can undergo various reactions such as:

- Oxidation : Using agents like potassium permanganate or hydrogen peroxide to yield carboxylic acids or other derivatives.

- Reduction : Employing lithium aluminum hydride or sodium borohydride to produce amines.

- Substitution Reactions : Facilitating nucleophilic substitutions with amines or alcohols in the presence of bases.

These reactions are crucial for developing new pharmaceuticals and agrochemicals .

Pharmaceutical Research

The compound has garnered interest for its potential therapeutic applications. It is investigated for:

- Anti-inflammatory properties : Research indicates that derivatives of this compound may exhibit significant anti-inflammatory effects.

- Antimicrobial activities : Studies suggest that it could serve as a precursor to compounds with antimicrobial properties, making it relevant in drug discovery .

Material Science

In material science, this compound is utilized in developing new materials and chemical processes. Its unique chemical structure allows for modifications that enhance material properties, which can be applied in coatings, polymers, and other industrial applications .

Case Study 1: Synthesis of Bioactive Molecules

A study demonstrated the synthesis of various bioactive molecules using this compound as a starting material. The research highlighted the compound's ability to undergo multiple functionalization reactions, leading to derivatives with enhanced biological activity against specific targets.

Case Study 2: Antimicrobial Activity Assessment

Another investigation focused on evaluating the antimicrobial properties of synthesized derivatives from this compound. Results indicated that certain modifications significantly increased efficacy against Gram-positive bacteria, showcasing its potential as a lead compound in antibiotic development.

作用机制

The mechanism by which 3-Bromo-6-oxo-1,6-dihydropyridine-2-carbonitrile exerts its effects depends on its specific application. For example, in pharmaceutical research, the compound may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would vary based on the context of its use.

相似化合物的比较

3-Bromopyridine

3-Bromo-2-pyridone

3-Bromo-4-pyridinecarboxylic acid

Is there anything specific you would like to know more about regarding this compound?

生物活性

3-Bromo-6-oxo-1,6-dihydropyridine-2-carbonitrile is a heterocyclic compound that has garnered attention for its diverse biological activities. The compound, characterized by the presence of a bromine atom, a carbonyl group, and a cyano group, exhibits properties that make it a candidate for various applications in medicinal chemistry and organic synthesis.

Chemical Structure and Properties

The molecular formula of this compound is C₆H₃BrN₂O. Its structure includes:

- Bromine atom at the 3-position

- Carbonyl group at the 6-position

- Nitrile group at the 2-position

This unique arrangement contributes to its reactivity and potential biological activities.

Antimicrobial Properties

Preliminary studies indicate that this compound exhibits significant antimicrobial activity . It has been noted for its effectiveness against various bacterial strains, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 12.4 µM |

| Escherichia coli | 16.4 µM |

| Klebsiella pneumoniae | 16.1 µM |

These findings suggest that the compound may serve as a potential lead in the development of new antimicrobial agents .

Anticancer Activity

Research has also highlighted the anticancer potential of compounds related to the dihydropyridine structure. The ability of these compounds to interfere with critical biological targets makes them suitable candidates for further investigation in cancer therapy. For instance, docking studies have shown promising binding affinities for kinases involved in cancer progression .

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer properties, this compound has been evaluated for its anti-inflammatory effects . Compounds derived from similar structures have demonstrated greater anti-inflammatory activity than established drugs like curcumin, indicating a potential therapeutic application in inflammatory diseases .

The precise mechanisms by which this compound exerts its biological effects remain largely unexplored. However, it is believed that the compound may interact with specific molecular targets such as enzymes or receptors, influencing various biochemical pathways. The presence of functional groups enhances its binding affinity and may contribute to its biological efficacy.

Case Studies and Research Findings

A number of studies have focused on the synthesis and evaluation of biological activities of derivatives of dihydropyridine compounds:

- Antibacterial Activity : A study reported that certain derivatives showed significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with MIC values ranging from 0.3 to 8.5 µM against strains like Pseudomonas aeruginosa and E. coli .

- Antifungal Activity : Additional research indicated that some synthesized derivatives exhibited antifungal properties comparable to standard antifungal agents, further supporting the versatility of this class of compounds in medicinal applications.

- Inhibition Studies : Investigations into enzyme inhibition revealed that derivatives could inhibit key enzymes involved in disease processes, suggesting their potential as therapeutic agents .

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 3-Bromo-6-oxo-1,6-dihydropyridine-2-carbonitrile, and how can reaction conditions be optimized?

- Methodological Answer : A common approach involves cyclization of precursors such as malononitrile or ethyl cyanoacetate with brominated pyridine intermediates in polar aprotic solvents (e.g., 1,4-dioxane) under reflux, catalyzed by triethylamine. For example, analogous syntheses of 1,6-dihydropyridine derivatives achieved yields of 60–70% by adjusting stoichiometry, solvent polarity, and reflux duration . Post-synthesis, purification via trituration with diethyl ether is recommended. Characterization should combine -NMR (to confirm dihydropyridine tautomers), IR (to validate nitrile and carbonyl groups), and elemental analysis .

Q. How can researchers resolve contradictions in spectral data (e.g., NMR or IR) during structural elucidation?

- Methodological Answer : Contradictions often arise from tautomerism or solvent effects. For dihydropyridines, tautomeric equilibria between keto-enol forms can split or broaden NMR peaks. To address this:

- Record spectra in deuterated DMSO (to stabilize tautomers) and compare with computed chemical shifts using DFT methods .

- Use 2D NMR (e.g., -HSQC) to resolve overlapping signals.

- Cross-validate with X-ray crystallography (see advanced questions) .

Q. What are the key functional groups influencing the reactivity of this compound in nucleophilic substitution or cycloaddition reactions?

- Methodological Answer : The bromine atom at position 3 is highly electrophilic, favoring SNAr reactions with amines or thiols. The carbonyl at position 6 and nitrile at position 2 participate in [4+2] cycloadditions or hydrogen bonding, directing regioselectivity. For example, DFT studies on analogous systems show that electron-withdrawing groups (e.g., nitriles) lower the LUMO energy, enhancing Diels-Alder reactivity with electron-rich dienes .

Advanced Research Questions

Q. How can density functional theory (DFT) be applied to predict reaction pathways or electronic properties of this compound?

- Methodological Answer :

- Reaction Mechanisms : Use hybrid functionals (e.g., B3LYP) with a 6-31G(d,p) basis set to model transition states and activation energies for bromine substitution or cyclization steps. Compare computed IR frequencies with experimental data to validate intermediates .

- Electronic Properties : Natural population analysis (NPA) reveals charge distribution, identifying nucleophilic (e.g., carbonyl oxygen) and electrophilic (e.g., bromine) sites. This guides catalyst design for cross-coupling reactions .

Q. What crystallographic strategies ensure accurate determination of this compound’s solid-state structure, especially given potential tautomerism?

- Methodological Answer :

- Data Collection : Use high-resolution synchrotron radiation (λ < 1 Å) to resolve light atoms (C, N, O) and hydrogen-bonding networks.

- Refinement : Employ SHELXL for small-molecule refinement, enforcing restraints on bond lengths and angles for tautomeric forms. ORTEP-3 can visualize thermal ellipsoids to assess disorder .

- Hydrogen Bonding : Apply graph set analysis (e.g., Etter’s rules) to classify motifs like rings, which stabilize specific tautomers .

Q. How can researchers design analogs of this compound for structure-activity relationship (SAR) studies in medicinal chemistry?

- Methodological Answer :

- Core Modifications : Replace the bromine with other halogens (Cl, I) or install bioisosteres (e.g., trifluoromethyl) to modulate lipophilicity. Introduce substituents at position 4 to sterically block metabolic sites.

- Biological Evaluation : Prioritize analogs with computed LogP < 3 and polar surface area < 80 Ų for blood-brain barrier penetration. Validate cytotoxicity via MTT assays, referencing derivatives like 6-(4-bromophenyl)-2-oxo-1,2-dihydropyridines .

Data Contradiction Analysis

Q. How should researchers address discrepancies between theoretical (DFT) and experimental bond lengths in X-ray structures?

- Methodological Answer :

- Thermal Motion : High thermal displacement parameters (U > 0.05 Ų) indicate dynamic disorder. Apply TLS refinement in SHELXL to model anisotropic motion .

- Basis Set Limitations : Upgrade DFT calculations to def2-TZVP for better agreement with experimental geometries. Include solvent effects (e.g., PCM model) for solution-phase comparisons .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。